molecular formula C15H21FN2O B7577822 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone

Cat. No. B7577822
M. Wt: 264.34 g/mol
InChI Key: UKYRPTVXHRXRFM-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone, also known as 3F-Phenmetrazine, is a synthetic compound that belongs to the phenylmorpholine class of chemicals. It is a novel psychoactive substance that has gained popularity in recent years due to its stimulating properties.

Mechanism of Action

The exact mechanism of action of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This leads to increased stimulation and a feeling of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine include increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in energy levels. However, prolonged use of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine can lead to adverse effects such as insomnia, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the limitations of using [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine in lab experiments include its potential for addiction and the lack of understanding of its long-term effects on the brain and body.

Future Directions

There are several future directions for research related to [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine. These include investigating its potential as a treatment for depression and anxiety, studying its effects on cognitive function, and exploring its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine.

Synthesis Methods

The synthesis of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine is a complex process that involves several steps. The starting material for the synthesis is 3-fluoro-4-methylbenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with 3-chloropropionyl chloride to form the final product, [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine.

Scientific Research Applications

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanonezine has been used in scientific research to investigate its potential as a stimulant and its effects on the central nervous system. It has been found to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulating effects. Additionally, it has been shown to have anxiolytic and antidepressant properties in animal models.

properties

IUPAC Name

[2-(aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-10-5-6-12(8-13(10)16)15(19)18-7-3-4-11(2)14(18)9-17/h5-6,8,11,14H,3-4,7,9,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYRPTVXHRXRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)C(=O)C2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone

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